![molecular formula C18H15ClN2O2 B2598576 N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide CAS No. 2094694-18-3](/img/structure/B2598576.png)
N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a selective agonist of the ghrelin receptor and is used in scientific research to investigate its potential therapeutic applications.
Mecanismo De Acción
N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide works by binding to the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. This binding leads to the activation of the growth hormone secretagogue receptor, which stimulates the release of growth hormone from the pituitary gland. This increase in growth hormone levels can lead to a variety of physiological effects, including increased muscle mass and bone density.
Biochemical and Physiological Effects:
In addition to its effects on growth hormone levels, N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide has been shown to have a variety of other biochemical and physiological effects. These include increased insulin-like growth factor 1 (IGF-1) levels, improved lipid metabolism, and increased nitrogen retention. It has also been shown to improve sleep quality and reduce markers of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide in lab experiments is its ability to stimulate growth hormone release without the need for exogenous administration of growth hormone. This can simplify experimental protocols and reduce costs. However, it is important to note that N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide can have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide. One area of interest is its potential use in the treatment of age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the use of N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide in combination with other compounds to enhance its effects on muscle mass and bone density. Finally, there is interest in developing more selective agonists of the ghrelin receptor to reduce off-target effects and improve therapeutic efficacy.
Conclusion:
In conclusion, N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide is a non-peptide growth hormone secretagogue that has been extensively studied for its potential therapeutic applications. It works by binding to the ghrelin receptor and stimulating the release of growth hormone. N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide has a variety of biochemical and physiological effects, including increased muscle mass and bone density, improved lipid metabolism, and reduced inflammation. While there are advantages to using N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide in lab experiments, it is important to consider its off-target effects. There are several potential future directions for research on N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide, including its use in the treatment of age-related diseases and the development of more selective agonists of the ghrelin receptor.
Métodos De Síntesis
N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl cyanide with 4-oxo-4-phenylbutanoic acid, followed by the addition of ammonia and the subsequent reaction with isobutyric anhydride. The resulting product is purified through a series of chromatography steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide has been extensively studied for its potential therapeutic applications, including the treatment of growth hormone deficiency, muscle wasting, and osteoporosis. It has also been investigated for its potential use in improving cognitive function and reducing the risk of age-related diseases.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-9-5-4-8-14(15)16(12-20)21-18(23)11-10-17(22)13-6-2-1-3-7-13/h1-9,16H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBIECJQBVDEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2598494.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)
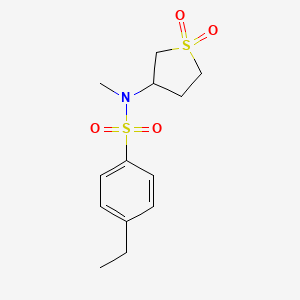

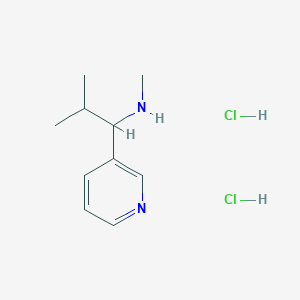
![4-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2598502.png)
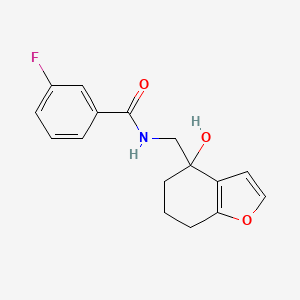
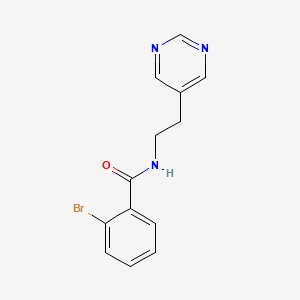
![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2598507.png)
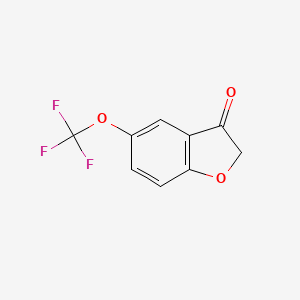
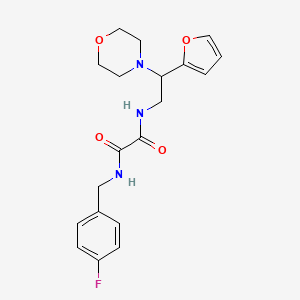
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate](/img/structure/B2598513.png)

